tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
tert-Butyl (5R)-1-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a spirocyclic compound featuring a unique structure that includes a spiro junction between a piperidine and a diazaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable piperidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its spirocyclic structure can impart desirable properties such as increased metabolic stability and improved binding affinity to biological targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl (5R)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRYPCJMEOXBJL-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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